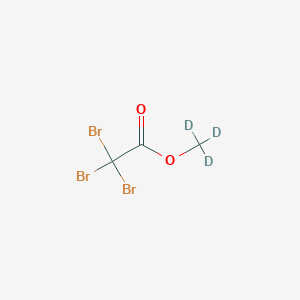

Methyl-d3 tribromoacetate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl-d3 tribromoacetate can be synthesized through the esterification of tribromoacetic acid with deuterated methanol (CD3OH). The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl-d3 tribromoacetate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atoms in the compound can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols or ethers.

Reduction: The compound can be reduced to form less brominated derivatives or completely debrominated products.

Common Reagents and Conditions:

Nucleophilic substitution: Common reagents include hydroxide ions, alkoxide ions, and amines.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed:

Nucleophilic substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.

Reduction: Formation of less brominated or debrominated products.

Hydrolysis: Formation of tribromoacetic acid and deuterated methanol.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Isotope Dilution Mass Spectrometry (IDMS) : Methyl-d3 tribromoacetate is commonly used as an internal standard in IDMS. This technique helps to improve the quantification of compounds in complex matrices by compensating for matrix effects and variations in ionization efficiency. For instance, it has been effectively employed to determine the concentration of tribromomethane in wastewater samples, facilitating environmental monitoring and compliance with regulatory standards .

Case Study : In a study assessing the presence of tribromomethane in water, researchers utilized this compound as an internal standard to enhance the precision of their liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The results demonstrated a significant reduction in variability, leading to more reliable data on contaminant levels .

Environmental Monitoring

Pollutant Detection : The compound is instrumental in detecting halogenated hydrocarbons, particularly in aquatic environments. Its use allows for the accurate identification and quantification of brominated compounds, which are critical for assessing environmental health and safety.

Application Example : this compound has been applied in studies focused on the degradation of brominated compounds in wastewater treatment processes. By tracking the breakdown products using this labeled compound, researchers can evaluate the efficiency of treatment methods and their environmental impact .

Pharmaceutical Research

Metabolite Tracking : In pharmaceutical research, this compound serves as a tracer for studying metabolic pathways involving brominated compounds. Its deuterated form allows for clear differentiation between endogenous compounds and administered drugs during pharmacokinetic studies.

Research Insight : A notable application involved using this compound to trace the metabolism of brominated pharmaceuticals in animal models. This study provided insights into how these compounds are processed within biological systems, aiding drug development and safety assessments .

Chemical Synthesis

Reagent in Organic Synthesis : this compound acts as a versatile reagent in organic synthesis, particularly in reactions requiring bromination or acetylation. Its deuterated nature allows chemists to track reaction pathways and mechanisms through NMR spectroscopy.

Synthesis Application : In a recent synthesis project, researchers utilized this compound to create novel brominated derivatives of biologically active compounds. The incorporation of deuterium facilitated detailed mechanistic studies that are crucial for understanding reactivity patterns .

Vibrational Spectroscopy Studies

This compound has been employed in vibrational spectroscopy studies, including Raman and infrared spectroscopy, to investigate its interactions in aqueous solutions. These studies contribute to understanding solvation effects and molecular behavior in different environments.

Wirkmechanismus

The mechanism of action of methyl-d3 tribromoacetate involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Methyl-d3 tribromoacetate can be compared with other similar compounds, such as:

Methyl bromoacetate: This compound has a similar structure but contains only one bromine atom.

Methyl trichloroacetate: This compound contains three chlorine atoms instead of bromine.

Methyl-d3 trifluoroacetate: This compound contains three fluorine atoms instead of bromine.

Uniqueness: this compound is unique due to the presence of three bromine atoms and deuterium, which imparts distinct chemical and physical properties. The deuterium labeling allows for the study of reaction mechanisms and metabolic pathways involving deuterium-labeled compounds .

Biologische Aktivität

Methyl-d3 tribromoacetate (CAS Number: 207556-11-4) is a deuterated compound with the molecular formula . It is primarily used as a reagent in organic synthesis and as an isotopic standard in mass spectrometry. This article explores its biological activity, focusing on its toxicological effects, potential carcinogenicity, and relevance in biochemical research.

This compound is characterized by the presence of three bromine atoms attached to a carbon atom, which significantly influences its reactivity and biological interactions. The deuterated methyl group enhances its utility in tracing studies due to the distinct mass signature it provides in mass spectrometry.

Overview of Findings

Research has indicated that dibromoacetic acid (DBA), a related compound, exhibits significant toxicological effects, which may provide insights into the biological activity of this compound. In studies involving DBA, various adverse effects were observed, including:

- Hematopoietic Effects : Increased hematopoietic cell proliferation was noted at higher concentrations (2,000 mg/L) in female mice, suggesting potential impacts on blood cell formation .

- Body Weight Changes : Significant reductions in body weight were recorded in male and female mice exposed to 1,000 mg/L and above .

- Carcinogenic Potential : Evidence of carcinogenic activity was observed with increased incidences of malignant mesothelioma and mononuclear cell leukemia in rats exposed to high concentrations of DBA .

These findings suggest that similar halogenated compounds may exhibit comparable biological activities, warranting further investigation into this compound.

Study 1: Carcinogenicity Assessment

A long-term study on DBA involved groups of male and female rats exposed to varying concentrations (0, 50, 500, and 1,000 mg/L) over two years. Key findings included:

- Survival Rates : No significant differences in survival rates between treated and control groups.

- Weight Loss : Significant weight loss was noted in high-dose groups after prolonged exposure.

- Increased Tumor Incidence : Notable increases in liver tumors were reported among high-dose males .

Study 2: Hematological Effects

Another study focused on the hematological impacts of DBA exposure. Results indicated:

- Platelet Count Reduction : Males exposed to high concentrations showed decreased platelet counts.

- Micronuclei Formation : Increased micronucleated erythrocytes were observed in peripheral blood samples from treated mice .

Data Tables

The following table summarizes key toxicological findings related to dibromoacetic acid, which may reflect potential biological activities of this compound.

| Study Type | Exposure Level (mg/L) | Observed Effects | Species |

|---|---|---|---|

| 3-Month Study | 0, 125, 250, 500, 1000, 2000 | Hematopoietic cell proliferation; weight loss | Mice |

| 2-Year Study | 0, 50, 500, 1000 | Increased liver tumors; weight loss | Rats |

| Hematological Study | 0, 500 | Decreased platelet count; increased micronuclei | Mice |

Implications for Research

The biological activity of this compound remains largely underexplored. However, based on related compounds like dibromoacetic acid, there are implications for its use in biochemical research:

- Isotopic Labeling : Its deuterated form allows for precise tracking in metabolic studies.

- Potential Toxicity : Caution is warranted when using this compound due to possible toxic effects similar to those observed with DBA.

Eigenschaften

IUPAC Name |

trideuteriomethyl 2,2,2-tribromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br3O2/c1-8-2(7)3(4,5)6/h1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHSHLKOWBDOFC-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583699 | |

| Record name | (~2~H_3_)Methyl tribromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207556-11-4 | |

| Record name | (~2~H_3_)Methyl tribromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207556-11-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.